molecular formula C63H96O21 B1230848 Spongistatin 2

Spongistatin 2

Cat. No.: B1230848
M. Wt: 1189.4 g/mol
InChI Key: DTFYGLNONOLGOT-JPWYGMKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spongistatin 2 is a natural product found in Spongia and Dasycladus with data available.

Scientific Research Applications

Anticancer Activity

Spongistatin 2 has been a subject of interest due to its potent anticancer properties. Its efficacy in inhibiting tumor growth and metastasis has been demonstrated in various studies. For instance, spongistatin 1, closely related to this compound, showed significant potential in reducing tumor growth and metastasis in pancreatic cancer (Rothmeier et al., 2010). Another study found spongistatin 1 to induce apoptosis in breast cancer cells, highlighting its role in cancer therapy (Schneiders et al., 2009).

Antifungal Activities

Beyond its anticancer applications, spongistatin 1 also exhibits antifungal properties. A study demonstrated its efficacy against a range of fungal strains, including those resistant to common antifungals (Pettit et al., 2005).

Antiangiogenic Properties

Investigations into the antiangiogenic properties of spongistatin 1 revealed its potential in inhibiting angiogenesis, which is crucial in the progression of various diseases including cancer (Rothmeier et al., 2009).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural evaluation of spongistatin analogues, aiming to improve its availability and therapeutic potential. The total synthesis of spongistatin 1 and 2 has been a significant achievement, providing insights into their structural complexity and potential applications (Crimmins et al., 2002; Suen et al., 2018).

Microtubule Interaction

Spongistatin's interaction with microtubules is a key aspect of its mechanism of action, disrupting microtubule assembly and affecting cell division, particularly in cancer cells (Smith et al., 2002).

Properties

Molecular Formula

C63H96O21

Molecular Weight

1189.4 g/mol

IUPAC Name

[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-10,14,15,17,27,43-hexahydroxy-11-[(4R,5E)-4-hydroxy-2-methylideneocta-5,7-dienyl]-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate

InChI

InChI=1S/C63H96O21/c1-12-13-17-42(66)20-34(2)21-53-55(71)57-39(7)58(78-53)59(72)63(74)32-51(69)37(5)52(84-63)19-16-14-15-18-44-23-43(67)28-61(80-44)30-47(75-11)24-45(81-61)26-50(68)38(6)56(77-41(9)65)36(4)35(3)22-49-29-60(10,73)33-62(83-49)31-48(76-40(8)64)25-46(82-62)27-54(70)79-57/h12-13,15,17-18,36-39,42-49,51-53,55-59,66-67,69,71-74H,1-3,14,16,19-33H2,4-11H3/b17-13+,18-15-/t36-,37-,38+,39+,42-,43+,44+,45?,46?,47+,48+,49+,51+,52-,53+,55+,56+,57+,58?,59+,60+,61-,62-,63-/m0/s1

InChI Key

DTFYGLNONOLGOT-JPWYGMKRSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC/C=C\[C@@H]3C[C@H](C[C@@]4(O3)C[C@@H](CC(O4)CC(=O)[C@H]([C@@H]([C@H](C(=C)C[C@@H]5C[C@@](C[C@@]6(O5)C[C@@H](CC(O6)CC(=O)O[C@@H]7[C@H](C([C@H]([C@@](O2)(C[C@H]1O)O)O)O[C@@H]([C@H]7O)CC(=C)C[C@H](/C=C/C=C)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O

Canonical SMILES

CC1C2CCCC=CC3CC(CC4(O3)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(C(C(O2)(CC1O)O)O)OC(C7O)CC(=C)CC(C=CC=C)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O

Synonyms

altohyrtin C
altohyrtin-C
spongistatin 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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